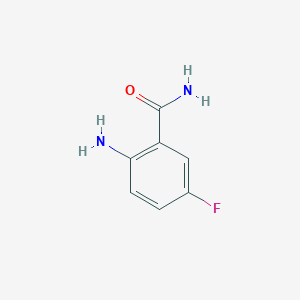

2-Amino-5-fluorobenzamide

Description

2-Amino-5-fluorobenzamide (CAS: 63069-49-8) is a fluorinated benzamide derivative with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . It is synthesized via the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride, followed by ammonolysis in benzene, yielding a brown crystalline powder with a melting point of 144–146°C . Key spectral data includes distinct $^1$H-NMR signals for aromatic protons and fluorine-induced shifts in $^{13}$C-NMR spectra .

The compound exhibits moderate solubility in polar solvents like ethanol and DMSO but is poorly soluble in water. Its safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions such as wearing gloves and eye protection .

Propriétés

IUPAC Name |

2-amino-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJMYIPLYKQZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437116 | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-49-8 | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63069-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

2-Amino-5-fluorobenzoic Acid as a Key Intermediate

The synthesis of 2-amino-5-fluorobenzoic acid, as described in patent CN1477097A, provides a foundational pathway for deriving 2-amino-5-fluorobenzamide. The patented method involves three stages:

-

Condensation : 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.

-

Cyclization : The intermediate undergoes sulfuric acid-mediated cyclization to yield 5-fluoro-1H-indole-2,3-dione.

-

Oxidation : Alkaline hydrogen peroxide oxidation converts the cyclized product into 2-amino-5-fluorobenzoic acid, with recrystallization in xylene achieving 69.8–72.8% yields.

Adaptation for Amide Formation

To convert the carboxylic acid to the benzamide derivative, a two-step protocol is proposed:

-

Activation : Treat 2-amino-5-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Aminolysis : React the acid chloride with aqueous ammonia or ammonium hydroxide to yield this compound.

This route benefits from the high purity of the precursor acid (>98% by HPLC in Example 7), which minimizes side reactions during amidation.

Direct Synthesis via Nitration and Reduction

Nitro-Group Functionalization

Patent EP 647,615 and US 5,543,550 describe a route for synthesizing 2-amino-5-fluorobenzoic acid derivatives via nitration of 3-fluorobenzoic acid esters. Adapting this for amide synthesis:

-

Nitration : 3-Fluorobenzamide is treated with concentrated nitric acid at –10°C to 30°C to introduce a nitro group at the para position relative to the fluorine.

-

Reduction : Catalytic hydrogenation (H₂/Pt-S) reduces the nitro group to an amine, yielding this compound.

Challenges

-

Regioselectivity : Competing nitration at the meta position may require precise temperature control (–10°C to 0°C) to favor para substitution.

-

Catalyst Deactivation : Sulfur-containing catalysts (e.g., Pt-S) may require regeneration cycles to maintain activity.

Oxidative Amination of Halogenated Precursors

Bromotoluene Oxidation

EP 647,614 and US 5,523,472 disclose the oxidation of 5-fluoro-2-bromotoluene to 5-fluoro-2-bromobenzoic acid, followed by ammonolysis to form 2-amino-5-fluorobenzoic acid. For amide synthesis:

-

Oxidation : 5-Fluoro-2-bromotoluene is oxidized in acidic medium (H₂SO₄) with Mn(OAc)₃ or Co(OAc)₂ catalysts under 16 atm O₂.

-

Ammonolysis : The bromobenzoic acid intermediate reacts with liquid ammonia at 70–180°C to form 2-amino-5-fluorobenzoic acid.

-

Amidation : The acid is converted to the amide via activation with N,N-carbonyldiimidazole (CDI) and reaction with NH₃.

Yield Optimization

-

Catalyst Loading : Mn(OAc)₃ at 5 mol% improves oxidation efficiency (82% yield).

-

Ammonia Pressure : Elevated pressure (10–15 bar) reduces reaction time from 48 to 24 hours.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Scalability

| Method | Key Steps | Yield (%) | Scalability Challenges |

|---|---|---|---|

| Precursor Acid Route | Condensation → Cyclization → Oxidation → Amidation | 58–65 | Multi-step purification required |

| Direct Nitration | Nitration → Reduction | 45–50 | Low regioselectivity |

| Oxidative Amination | Oxidation → Ammonolysis → Amidation | 60–70 | High-pressure equipment needed |

Industrial-Scale Production Insights

Process Intensification

-

Continuous Flow Systems : Microreactors could enhance heat transfer during exothermic nitration and oxidation steps.

-

In Situ Acid Activation : Combining SOCl₂ and NH₃ in a single reactor reduces intermediate isolation steps.

Byproduct Management

-

Isomer Separation : Chromatography or fractional crystallization removes meta-substituted byproducts.

-

Waste Streams : H₂SO₄ from cyclization steps can be neutralized with Ca(OH)₂ to generate gypsum for disposal.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or sulfonyl chlorides are often employed in substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-amino-5-fluorobenzamide can be achieved through several methods, including:

- Refluxing 2-amino-5-fluorobenzoic acid with thionyl chloride in benzene, which yields the desired amide after purification .

- Direct reaction with ammonia or its derivatives , which provides an alternative pathway for synthesis in laboratory settings.

Characterization techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown:

- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Bacillus cereus, with determined Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibacterial agent .

- Antifungal Properties : It also shows moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger .

These findings suggest that this compound could be developed into effective antimicrobial agents pending further research into their mechanisms of action.

Anticonvulsant Activity

This compound and its derivatives have been explored for their anticonvulsant properties:

- Evaluation Methods : The anticonvulsant activity was assessed using the pentylenetetrazole (PTZ) test and maximal electroshock (MES) test in animal models. Results indicated that several synthesized compounds provided significant protection against induced seizures .

- Mechanism Insights : Molecular docking studies have suggested that these compounds may interact with GABA-A receptors, enhancing GABAergic transmission, which is crucial for seizure control .

The results from these studies highlight the potential of this compound as a candidate for developing new anticonvulsant medications.

Several studies have documented the applications of this compound in various contexts:

- Anticonvulsant Studies : A study reported that newly synthesized derivatives showed significant anticonvulsant activity with protection rates ranging from 50% to over 100% in seizure tests. The effectiveness was correlated with binding affinities to GABA receptors, indicating a promising therapeutic avenue for epilepsy treatment .

- Antimicrobial Efficacy : Another study highlighted the compound's efficacy against multiple bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of 2-Amino-5-fluorobenzamide involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer research.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing effects : Fluorine’s electronegativity enhances the compound’s stability and influences hydrogen-bonding interactions, critical in receptor binding .

- Halogen size : Bromine and chlorine, being bulkier, may reduce solubility compared to fluorine but improve lipophilicity for membrane penetration .

Activité Biologique

2-Amino-5-fluorobenzamide is a fluorinated benzamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications as an anticonvulsant, antibacterial, and anticancer agent. Understanding its biological activity is crucial for developing new therapeutic agents.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride, followed by refluxing in benzene. This method yields a compound characterized by the presence of an amino group and a fluorine atom at specific positions on the benzene ring, which significantly influences its biological properties .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties through tests such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. In studies, it demonstrated significant binding affinity to the GABA-A receptor, which is crucial for its anticonvulsant effects .

- Antibacterial and Antifungal Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial and antifungal activities, suggesting potential as antimicrobial agents .

- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in various biological processes, although further studies are needed to elucidate these mechanisms .

Biological Activity Data

Case Studies

- Anticonvulsant Studies : A study investigated the anticonvulsant effects of various synthesized compounds, including this compound. The results showed that certain derivatives provided significant protection against seizures in animal models, with some achieving up to 66% protection in the MES test .

- Neurotoxicity Assessment : In addition to efficacy, the neurotoxicity of these compounds was evaluated using rotorod tests. The results indicated low neurotoxicity for several derivatives compared to standard anticonvulsants like clobazam, highlighting their potential safety profile .

- GABA Level Studies : Neurochemical examinations revealed that this compound derivatives significantly increased GABA concentrations in rat brains, correlating with their anticonvulsant activity. This suggests a mechanism involving modulation of GABAergic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.